2-(1-Benzylpiperidin-3-yl)ethanamine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a benzyl group and an ethanamine chain. This compound is of interest in various fields such as organic synthesis and medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through several methods, primarily involving the reaction of piperidine derivatives with benzyl and ethanamine reagents. It is also available from chemical suppliers specializing in organic compounds.
2-(1-Benzylpiperidin-3-yl)ethanamine belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is often studied for its potential interactions with biological targets, making it relevant in medicinal chemistry.
The synthesis of 2-(1-Benzylpiperidin-3-yl)ethanamine typically involves the following steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Common solvents include dichloromethane or ethanol, and purification techniques such as recrystallization or chromatography are employed to isolate the final product.
The molecular formula for 2-(1-Benzylpiperidin-3-yl)ethanamine is . The structure consists of:
The compound's molecular weight is approximately 234.34 g/mol. Its structural representation can be visualized using molecular modeling software, highlighting the spatial arrangement of atoms and functional groups.
2-(1-Benzylpiperidin-3-yl)ethanamine can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-(1-Benzylpiperidin-3-yl)ethanamine involves its interaction with specific biological targets such as enzymes and receptors. The compound may modulate these targets through:
Data from pharmacological studies suggest that this compound may exhibit cholinesterase inhibitory activity, which has implications for treating neurodegenerative diseases like Alzheimer's.
Relevant data regarding melting points, boiling points, and spectral properties (NMR, IR) are crucial for characterization purposes.
2-(1-Benzylpiperidin-3-yl)ethanamine has several scientific applications:
This compound's versatility makes it valuable across multiple scientific disciplines, particularly in medicinal chemistry and pharmacology.
The benzylpiperidine-ethanamine scaffold represents a privileged structural motif in neuropharmacological agent development, combining the three-dimensional flexibility of the piperidine ring with the neurotransmitter-mimetic properties of the ethylamine side chain. Rational design strategies leverage this hybrid architecture to target multiple neurological pathways simultaneously. The benzyl group provides aromatic stacking capabilities for receptor binding, while the basic nitrogen atoms facilitate ionic interactions with biological targets. Molecular hybridization techniques often incorporate this scaffold with complementary pharmacophores such as chromones, carbazoles, or other heterocyclic systems to enhance multitarget engagement [7] [10]. This approach has yielded compounds with dual activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), crucial enzymes in neurodegenerative pathologies [3].
The strategic incorporation of the ethanamine linker between the piperidine nitrogen and terminal functional groups enables optimal spatial positioning for target engagement. Computational modeling reveals that the extended conformation of 2-(1-benzylpiperidin-3-yl)ethanamine allows simultaneous interaction with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a key feature for potential Alzheimer's disease therapeutics [10]. Hybrid molecules featuring this scaffold conjugated to antioxidant moieties demonstrate enhanced neuroprotective profiles by mitigating oxidative stress while maintaining cholinesterase inhibitory activity [3].
Table 1: Hybrid Scaffold Design Strategies Incorporating 2-(1-Benzylpiperidin-3-yl)ethanamine
Hybrid Approach | Conjugated Pharmacophore | Biological Targets | Key Structural Features |
---|---|---|---|
Chromone-Benzylpiperidine | Chromone moiety | MAO-B, AChE, metal chelation | C3-position conjugation, phenolic antioxidants |
Carbazole-Benzylpiperidine | N-alkylthiolated carbazole | Topoisomerase I, anti-inflammatory targets | Au(I)-NHC complexes, thiol functionality |
Donepezil-Based Hybrids | Indanone derivatives | AChE, NMDA receptors | Piperidine-ethylamine linker to indanone |
Multifunctional Ligands | Metal-chelating groups | Aβ aggregation, oxidative stress | Schiff bases, hydroxyl substituents |
Stereochemistry profoundly influences the biological activity of piperidine-containing compounds, with the (S)-enantiomer of 2-(1-benzylpiperidin-3-yl)ethanamine typically exhibiting superior target affinity. Recent advances in stereoselective synthesis focus on asymmetric hydrogenation and chiral resolution techniques to access enantiomerically pure derivatives. A particularly efficient route employs ruthenium-catalyzed asymmetric hydrogenation of 3-(2-nitrovinyl)pyridine precursors followed by reductive alkylation, achieving enantiomeric excess (ee) >95% under optimized conditions [8]. This methodology provides access to gram-scale quantities of the (S)-enantiomer, essential for thorough pharmacological evaluation.
Chiral auxiliary approaches utilizing (R)-phenylglycinol have demonstrated exceptional diastereoselectivity (dr >98:2) in piperidine ring formation. The protocol involves nucleophilic addition to N-acyliminium ions generated from chiral lactams, with subsequent auxiliary removal under mild conditions [8]. For late-stage functionalization, enzymatic resolution using immobilized lipases has emerged as a practical method for obtaining enantiopure intermediates. Pseudomonas cepacia lipase (PSL-C) shows remarkable selectivity for acetylated 2-(1-benzylpiperidin-3-yl)ethanamine derivatives, enabling kinetic resolution with E-values exceeding 200 [8].
Table 2: Stereoselective Synthesis Methods for (S)-2-(1-Benzylpiperidin-3-yl)ethanamine
Method | Key Reagents/Conditions | ee (%) | Yield (%) | Advantages |
---|---|---|---|---|
Ru-catalyzed asymmetric hydrogenation | [Ru((S)-Synphos)(p-cymene)Cl]Cl, H₂ (70 bar), EtOH, 50°C | 96-99 | 85-92 | Broad substrate scope, high selectivity |
Chiral auxiliary approach | (R)-phenylglycinol, BF₃·OEt₂, CH₂Cl₂, -78°C | >98 (dr) | 70-75 | Excellent diastereocontrol, scalable |
Enzymatic resolution | Immobilized PSL-C, vinyl acetate, phosphate buffer | >99 | 45 (theoretical max 50) | Mild conditions, no transition metals |
Iridium-catalyzed reductive amination | [Ir(cod)Cl]₂, (S)-Segphos, H₂ (50 bar) | 91-95 | 80-88 | Direct amination, step economy |
The pharmacological profile of 2-(1-benzylpiperidin-3-yl)ethanamine derivatives exhibits marked sensitivity to substituent effects at specific positions on the piperidine ring. Systematic SAR investigations reveal that C3 and C4 substitutions profoundly influence target selectivity and binding affinity. Introduction of electron-donating methyl groups at C4 enhances MAO-B inhibitory activity (IC₅₀ = 0.634 µM) approximately 12-fold compared to unsubstituted derivatives (IC₅₀ = 31.5 µM) [3]. This dramatic enhancement is attributed to favorable hydrophobic interactions within the MAO-B active site, particularly with residues Ile199 and Leu171 [3].
Position-specific halogenation also significantly modulates biological activity. Bromine substitution at the C4 position of the chromone-fused derivatives enhances MAO-B inhibition, while fluorine at the R2 position of the phenyl ring further optimizes activity [3]. Conversely, nitro group substitutions at R3 substantially diminish MAO inhibitory potency, indicating steric incompatibility or electronic repulsion within the enzymatic binding pocket. The nitrogen atom orientation and protonation state dramatically influence receptor interactions, with quaternization generally reducing blood-brain barrier permeability but potentially enhancing peripheral activity [8].
Remote functionalization at C2 and C6 positions presents synthetic challenges but offers unique pharmacological opportunities. Transition-metal-catalyzed C(sp³)-H activation enables direct functionalization at these positions without requiring pre-functionalized substrates. Palladium-catalyzed C-H arylation at C2 has yielded derivatives with dual serotonin-norepinephrine reuptake inhibition (SNRI) activity, particularly with biphenyl and naphthyl substituents [5]. These modifications demonstrate how strategic functionalization expands the therapeutic potential of the core scaffold.
Table 3: Position-Specific Substituent Effects on Pharmacological Activity
Position | Optimal Substituents | Biological Activity | Potency Enhancement | Structural Basis |
---|---|---|---|---|
C3 | Ethylamine linker | Cholinesterase inhibition | 15-20x vs. methyl linker | Extended conformation for CAS-PAS interaction |
C4 | Methyl, bromo | MAO-B inhibition | 12x (methyl), 8x (bromo) | Hydrophobic pocket filling, van der Waals interactions |
N1 | Benzyl, 4-biphenylmethyl | SNRI activity | 3x norepinephrine uptake inhibition | Aromatic stacking with transporter residues |
Phenyl R2 | Fluoro | MAO-B/ChE dual inhibition | IC₅₀ = 1.2 µM (MAO-B) | Electronic effects on binding affinity |
Phenyl R3 | Chloro | Multitarget activity | IC₅₀ = 0.634 µM (MAO-B) | Halogen bonding with carbonyl oxygens |
The ethylene linker in 2-(1-benzylpiperidin-3-yl)ethanamine represents an optimal chain length for balancing conformational flexibility and spatial precision in multitarget ligands. Systematic comparisons of methylene (n=1), ethylene (n=2), and propylene (n=3) spacers reveal profound influences on target engagement and selectivity. In dual serotonin-norepinephrine reuptake inhibitors (SNRIs), derivatives with three-carbon linkers demonstrate superior activity compared to their two-carbon counterparts, particularly when conjugated to biphenyl- and naphthyl-carboxamides [5]. The extended conformation allows simultaneous interaction with neurotransmitter binding pockets and transporter allosteric sites, enhancing inhibitory potency.
The Goldilocks principle applies to linker optimization in hybrid molecules targeting cholinesterases and MAOs. Chromone-piperidine hybrids with ethylene linkers exhibit balanced dual inhibition (AChE IC₅₀ = 2.3 µM; MAO-B IC₅₀ = 0.9 µM), while shorter linkers reduce AChE affinity and longer linkers diminish MAO-B inhibition [3]. This selectivity shift is attributed to the distance between catalytic elements in different enzyme systems, requiring precise molecular geometry for optimal bidentate binding.
In carbazole-gold(I) hybrid complexes developed for neurodegenerative applications, the ethylene linker length provides sufficient flexibility for simultaneous topoisomerase I inhibition and anti-inflammatory activity [7]. Rigidification strategies incorporating conjugated systems or cyclic constraints have yielded mixed results, with maintenance of linker flexibility proving advantageous for accommodating structural variations between targets. Molecular dynamics simulations confirm that the two-carbon spacer allows optimal sampling of bioactive conformations without entropic penalty, explaining its prevalence in clinically effective derivatives.
Table 4: Pharmacological Optimization Through Linker Length Variation
Linker Length | Target 1 Affinity | Target 2 Affinity | Selectivity Ratio | Key Hybrid Examples |
---|---|---|---|---|
n=1 (methylene) | AChE IC₅₀ = 8.7 µM | MAO-B IC₅₀ = 12.5 µM | 1.44 | Chromone-CH₂-piperidine |
n=2 (ethylene) | AChE IC₅₀ = 2.3 µM | MAO-B IC₅₀ = 0.9 µM | 0.39 | Chromone-CH₂CH₂-piperidine |
n=3 (propylene) | AChE IC₅₀ = 5.1 µM | MAO-B IC₅₀ = 3.4 µM | 0.67 | Chromone-(CH₂)₃-piperidine |
n=2 (ethylene) | SERT Kᵢ = 15 nM | NET Kᵢ = 22 nM | 1.47 | Biphenyl-CH₂CH₂-piperidine |
n=3 (propylene) | SERT Kᵢ = 8 nM | NET Kᵢ = 11 nM | 1.38 | Biphenyl-(CH₂)₃-piperidine |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: